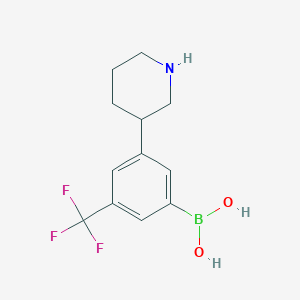
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidin-3-yl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidin-3-yl Intermediate: The piperidin-3-yl group is synthesized through a series of reactions starting from piperidine. This may involve protection and deprotection steps to ensure the correct positioning of the substituents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Coupling with Phenylboronic Acid: The final step involves coupling the piperidin-3-yl and trifluoromethyl-substituted phenyl ring with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-3-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate esters.
Substitution: Substituted derivatives at the piperidin-3-yl group.
Aplicaciones Científicas De Investigación
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- (3-(Piperidin-3-yl)-4-(trifluoromethyl)phenyl)boronic acid
- (3-(Piperidin-3-yl)-5-(difluoromethyl)phenyl)boronic acid
Uniqueness
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the specific positioning of the piperidin-3-yl and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H15BF3NO2 |
|---|---|
Peso molecular |
273.06 g/mol |
Nombre IUPAC |
[3-piperidin-3-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-4-9(5-11(6-10)13(18)19)8-2-1-3-17-7-8/h4-6,8,17-19H,1-3,7H2 |
Clave InChI |
JAFBNBXYPHTSNZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCNC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


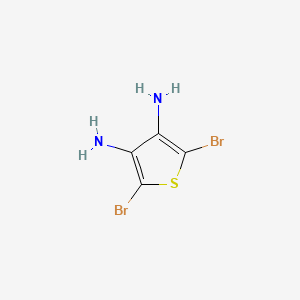
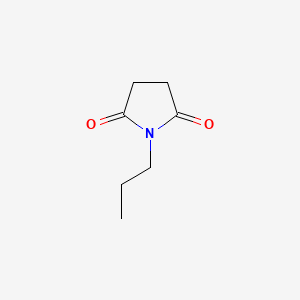
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)

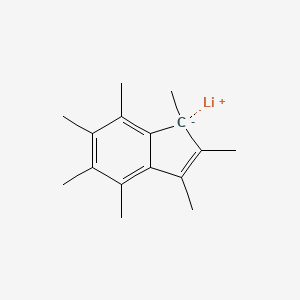

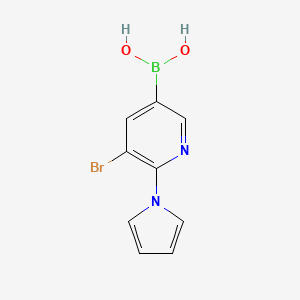
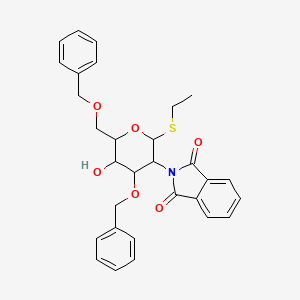
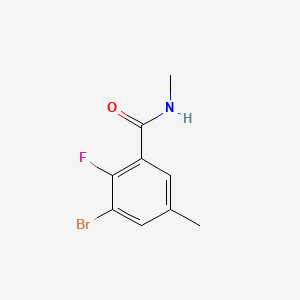

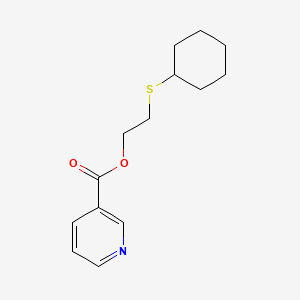

![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

